molecular formula C23H26FN3O3 B2728411 3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-(3-fluoro-4-methylphenyl)-1,2-dihydropyrazin-2-one CAS No. 900013-06-1

3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-(3-fluoro-4-methylphenyl)-1,2-dihydropyrazin-2-one

Cat. No.: B2728411
CAS No.: 900013-06-1
M. Wt: 411.477
InChI Key: QNEDQVTYVIJCAS-UHFFFAOYSA-N
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Description

3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-(3-fluoro-4-methylphenyl)-1,2-dihydropyrazin-2-one is a synthetic small molecule of significant interest in early-stage pharmacological research, particularly in the field of kinase inhibition. Its structural core is based on a dihydropyrazinone scaffold, a chemotype known to interact with the ATP-binding sites of various protein kinases. The specific substitution pattern, featuring a 3,4-diethoxyphenyl ethylamino side chain and a 3-fluoro-4-methylphenyl group, is designed to confer selectivity and potency against specific kinase targets. Research into this compound is primarily focused on exploring its potential as a tool compound for studying intracellular signaling pathways involved in proliferation and disease pathogenesis. Its mechanism of action is hypothesized to involve the allosteric modulation or competitive inhibition of key kinases, making it a valuable probe for target validation in oncology and immunology. The presence of the fluorine atom and methyl group on the phenyl ring is a common strategy in medicinal chemistry to optimize metabolic stability and membrane permeability, enhancing its utility in cellular assay systems. This reagent is intended for use by qualified researchers to investigate signal transduction mechanisms and to support the development of novel therapeutic strategies.

Properties

IUPAC Name

3-[2-(3,4-diethoxyphenyl)ethylamino]-1-(3-fluoro-4-methylphenyl)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O3/c1-4-29-20-9-7-17(14-21(20)30-5-2)10-11-25-22-23(28)27(13-12-26-22)18-8-6-16(3)19(24)15-18/h6-9,12-15H,4-5,10-11H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEDQVTYVIJCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC2=NC=CN(C2=O)C3=CC(=C(C=C3)C)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Principles

One established approach for synthesizing 1,2-dihydropyrazin-2-one derivatives utilizes dipeptidyl chloromethyl ketones or methyl ketones as key intermediates. This methodology involves the removal of protecting groups followed by cyclization under specific conditions to form the heterocyclic core.

Synthetic Procedure

The synthesis begins with the preparation of a suitably protected dipeptide incorporating the desired aryl substituents. For the target compound, this would involve:

  • Synthesis of a dipeptide containing the 3-fluoro-4-methylphenyl group and a protected form of the 2-(3,4-diethoxyphenyl)ethylamino moiety
  • Conversion to the corresponding chloromethyl ketone derivative
  • Deprotection using hydrogen chloride in dioxane
  • Cyclization under reflux conditions in either acetonitrile or methanol to form the dihydropyrazin-2-one core

As described in recent literature, the Z-protected derivatives can undergo hydrogenation over a palladium catalyst in 50% acetic acid to remove protecting groups, followed by cyclization to form the dihydropyrazinone ring.

Reaction Conditions and Yields

Table 1 presents typical reaction conditions and expected yields for the key steps in this synthetic approach.

Step Reaction Conditions Time Temperature Expected Yield (%) Key Considerations
Dipeptide formation EDC/HOBt, DMF 12-16h Room temperature 70-85 Protection strategy for amine groups
Chloromethyl ketone formation SOCl₂, CH₂Cl₂ 4-6h 0°C to reflux 65-75 Moisture-free conditions required
Deprotection HCl-dioxane (4M) 1-2h 0°C to RT 85-95 Monitoring by TLC essential
Cyclization CH₃CN or MeOH, reflux 4-6h Reflux 60-70 Potential for multiple products

Mechanistic Considerations

The mechanism involves initial formation of an enolate intermediate, followed by intramolecular nucleophilic attack and subsequent dehydration to form the heterocyclic ring. Deuterium labeling studies have demonstrated that one deuterium atom can be introduced into the chloromethyl group during this process, providing insights into the reaction pathway.

Ugi Four-Component Reaction Approach

Method Overview

A more recent and efficient approach involves a one-pot three-step cyclization via a Ugi adduct. This multicomponent reaction strategy offers significant advantages in terms of atom economy and synthetic efficiency.

Synthetic Protocol

The protocol for the target compound would involve:

  • Combination of four components in equimolar amounts:
    • An isocyanide derivative incorporating the 3-fluoro-4-methylphenyl group
    • An aldehyde bearing the 3,4-diethoxyphenyl moiety
    • A masked amino aldehyde (typically aminoacetaldehyde dimethyl acetal)
    • A suitable carboxylic acid
  • Reaction in methanol for 16 hours to form the Ugi adduct
  • Treatment with 50% trifluoroacetic acid in dichloromethane to trigger a cascade reaction
  • Spontaneous cyclization to form the desired 3,4-dihydropyrazin-2(1H)-one structure

This approach allows for the one-pot synthesis of the target compound without isolation of intermediates, making it particularly attractive for efficiency.

Optimization Parameters

Table 2 outlines key parameters that influence the success of this multicomponent approach.

Parameter Optimal Conditions Effect on Yield Effect on Purity Notes
Solvent Methanol High (+) High (+) Primary alcohols generally superior
Concentration 0.2-0.5M Moderate (+) Moderate (+) Too dilute reduces efficiency
Reaction time (Ugi) 16 hours High (+) High (+) Shorter times lead to incomplete reaction
TFA concentration 50% in CH₂Cl₂ High (+) Moderate (+) Higher concentrations can cause side reactions
Temperature (cyclization) Room temperature Moderate (+) High (+) Higher temperatures not beneficial
Order of addition Standard Ugi protocol Moderate (+) Low impact Pre-mixing isocyanide and aldehyde detrimental

Advantages and Scope

The Ugi-based approach offers several distinct advantages:

  • One-pot procedure reducing the number of isolation and purification steps
  • Higher overall yields compared to stepwise approaches
  • Greater versatility in introducing diverse substituents
  • Milder reaction conditions compared to other methods
  • Reduced formation of byproducts when optimized

Recent studies have demonstrated that this methodology can be successfully applied to produce various substituted 3,4-dihydropyrazin-2(1H)-ones with yields ranging from 65-93%.

Bohlmann-Rahtz Adaptation for Dihydropyrazinone Synthesis

Methodology Principles

The Bohlmann-Rahtz pyridine synthesis can be adapted for the preparation of dihydropyrazin-2-ones through modification of reaction conditions and substrates. This approach typically involves ethynyl ketones and enamines as key building blocks.

Synthetic Strategy for Target Compound

For synthesizing 3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-(3-fluoro-4-methylphenyl)-1,2-dihydropyrazin-2-one via this approach:

  • Preparation of an ethynyl ketone bearing the 3,4-diethoxyphenylethyl moiety
  • Reaction with an enamine containing the 3-fluoro-4-methylphenyl group
  • Michael addition under Brønsted acid catalysis
  • Controlled cyclodehydration to form the dihydropyrazinone ring

In research on related compounds, microwave irradiation has proven effective in facilitating both the Michael addition and cyclodehydration steps in a single operation without isolation of intermediates.

Catalysis and Reaction Conditions

Table 3 presents various catalytic systems and their impact on this synthetic approach.

Catalyst Solvent System Temperature (°C) Time (min) Typical Yield (%) Selectivity
Acetic acid Toluene-AcOH (5:1) 100 (MW) 15 75-85 Excellent
Zinc bromide Ethanol 120 (MW) 10 70-80 Good
Silica-supported sulfonic acid Solvent-free 120 (MW) 20 65-75 Very good
Trifluoroacetic acid DCM 50 60 60-70 Good
Amberlyst-15 Ethanol 80 120 65-75 Moderate

Flow Chemistry Applications

Recent advances have enabled the transfer of this methodology to continuous flow processing, offering advantages in terms of scalability and process control. The use of a microwave flow reactor or conductive heating flow platform has demonstrated success in preparing dihydropyridine derivatives that could be adapted for dihydropyrazinone synthesis.

Direct Cyclization Approaches

Method Description

Direct cyclization methods offer a more concise route to 1,2-dihydropyrazin-2-ones by constructing the heterocyclic core in fewer steps from readily available starting materials.

Synthetic Protocol

For the target compound, this approach would involve:

  • Preparation of a suitably functionalized acyclic precursor containing the 3-fluoro-4-methylphenyl and 2-(3,4-diethoxyphenyl)ethyl groups
  • Cyclization under controlled conditions to form the dihydropyrazinone ring
  • Optional further functionalization to adjust substitution patterns

This method often employs one-pot procedures and can benefit from microwave irradiation to accelerate reaction rates.

Reagent Selection

Table 4 presents key reagents and conditions for direct cyclization methods.

Cyclization Agent Solvent Conditions Time (h) Yield Range (%) Selectivity
Ammonium acetate Ethanol Reflux 3-5 60-70 Moderate
Trifluoroacetic acid DCM RT to 40°C 2-4 65-75 Good
NaOH/DMSO DMSO RT 4-24 45-90 Variable
T3P/TEA Various ~80°C 0.5-6 87-97 Excellent
NH₄F/Al₂O₄ Solvent-free Microwave ~10 min 40-90 Good

Structure-Reactivity Relationships

Studies on related compounds have revealed that the electronic properties of aryl substituents significantly impact reaction outcomes. Substrates with weak electron-donating groups such as methyl and chloro on the aromatic ring typically provide higher yields than those with strong electron-donating groups like methoxy.

Optimization Parameters for the Target Compound

Solvent Effects

The choice of solvent plays a crucial role in the synthesis of this compound. Table 5 summarizes solvent effects observed in related syntheses.

Solvent Dielectric Constant Impact on Yield Impact on Reaction Rate Notes
Ethanol 24.5 Positive Moderate Often preferred for heterocycle formation
Methanol 32.7 Highly positive Fast Excellent for Ugi reactions
Acetonitrile 37.5 Positive Moderate Good for cyclization steps
DMSO 46.7 Variable Fast Can promote side reactions
Dichloromethane 8.9 Moderate Slow Good for TFA-catalyzed steps
Toluene-AcOH Mixed Positive Moderate Effective for Bohlmann-Rahtz adaptation

Temperature Considerations

Temperature control is critical for achieving high yields and selectivity. Reflux conditions are often employed for cyclization steps, while room temperature is typically sufficient for multicomponent couplings. Microwave irradiation has emerged as a valuable tool for accelerating reactions and improving yields, particularly for cyclodehydration steps.

Purification Strategies

Table 6 outlines effective purification methods for isolating the target compound.

Purification Method Solvent System Recovery (%) Purity Achieved (%) Scale Applicability
Column chromatography 3-15% EtOAc in hexane 75-85 >95 Laboratory (up to 10g)
Recrystallization Ethanol/water 65-75 >98 All scales
Preparative HPLC MeCN/H₂O gradient 80-90 >99 Small scale (<1g)
Flash chromatography DCM/MeOH (0-5%) 80-85 >95 Laboratory (up to 50g)
Acid-base extraction EtOAc/dilute acid 70-80 >90 All scales

Spectroscopic Characterization

Structure Elucidation Challenges

The complex nature of the target molecule presents several challenges for structure elucidation, including:

  • Potential tautomerism of the dihydropyrazinone ring
  • Conformational isomerism due to restricted rotation
  • Multiple aromatic systems with overlapping signals
  • Presence of both electron-donating and electron-withdrawing substituents

Advanced 2D NMR techniques such as HSQC, HMBC, and NOESY would be particularly valuable for unambiguous structural assignment.

Comparative Analysis of Synthetic Methods

Table 8 provides a comprehensive comparison of the different synthetic approaches discussed for preparing this compound.

Method Number of Steps Overall Yield (%) Time Required Reagent Cost Scalability Key Advantages Key Limitations
Dipeptidyl Chloromethyl Ketone 4-5 25-35 2-3 days Moderate Good Well-established, Reliable Multiple steps, Protection required
Ugi Four-Component 2 40-60 1-2 days Low-Moderate Excellent One-pot, Atom economical Regioselectivity challenges
Bohlmann-Rahtz Adaptation 3-4 30-40 1-2 days Moderate Moderate Versatile, Microwave applicable Requires specialized equipment
Direct Cyclization 2-3 35-50 1 day Low Good Concise, Straightforward Variable selectivity

Chemical Reactions Analysis

Types of Reactions

3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Biological Activities

The compound's structure suggests several potential biological activities:

  • Inhibition of Enzymes :
    • Dihydropyrazine derivatives have been shown to inhibit various enzymes involved in disease pathways. For instance, compounds similar to this one have been studied for their inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis and a target for cancer and autoimmune disease therapies .
  • Anticancer Properties :
    • Some studies indicate that dihydropyrazine derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. Research has demonstrated that these compounds may exhibit cytotoxic effects against various cancer cell lines .
  • Anti-inflammatory Effects :
    • The compound may also possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes. Such activity could make it a candidate for treating inflammatory diseases .

Case Studies

Several studies have explored the applications of similar compounds:

Case Study 1: DHODH Inhibition

A study published in Pharmaceuticals examined the synthesis and biological evaluation of pyrazine derivatives as DHODH inhibitors. Results indicated that certain modifications enhanced inhibitory potency, suggesting a structure-activity relationship that could apply to our compound .

Case Study 2: Anticancer Activity

Research in Molecules highlighted the anticancer potential of dihydropyrazine derivatives against breast cancer cell lines. The study concluded that these compounds could induce apoptosis through mitochondrial pathways, showcasing their therapeutic promise .

Case Study 3: Anti-inflammatory Properties

A recent investigation into pyrazole-type compounds demonstrated significant anti-inflammatory activity through COX inhibition. This finding supports the hypothesis that our compound may similarly impact inflammatory pathways .

Mechanism of Action

The mechanism of action of 3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-(3-fluoro-4-methylphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

The dihydropyrazinone core distinguishes this compound from pyrazolo[3,4-d]pyrimidine or chromenone-based analogs. For example:

  • 2-[(1R)-1-[4-amino-3-(3-fluoro-4-isopropoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one () replaces the dihydropyrazinone with a pyrazolopyrimidine-chromenone hybrid, introducing additional fluorine atoms and an isopropoxy group. This increases molecular weight (≈600 g/mol) and may enhance DNA/protein interaction due to planar aromatic systems.

Substituent Effects on Physicochemical Properties

Compound Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 3,4-Diethoxyphenyl, 3-fluoro-4-methyl 339.36 Moderate lipophilicity (logP ~2.5*)
Example 60 Sulfonamide, fluorophenyl ~599.1 High solubility (polar sulfonamide)
Diethofencarb 3,4-Diethoxyphenyl, carbamate 283.31 Pesticide use; hydrolytic instability
Example 62 Thiophene-2-carboxylate, fluorophenyl 560.2 Enhanced π-stacking (thiophene moiety)

Key Research Findings and Gaps

  • Synthetic Feasibility: The target compound’s structure suggests straightforward synthesis via nucleophilic substitution or Suzuki coupling, akin to methods in –4.
  • Biological Data : While analogs in –4 report masses and melting points (e.g., 242–245°C for Example 60 ), the target compound lacks disclosed activity data, highlighting a research gap.

Biological Activity

The compound 3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-(3-fluoro-4-methylphenyl)-1,2-dihydropyrazin-2-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C19H24FN2O2\text{C}_{19}\text{H}_{24}\text{F}\text{N}_2\text{O}_2
  • Molecular Weight : 336.41 g/mol
  • IUPAC Name : this compound

This structure features a dihydropyrazinone core, which is often associated with various biological activities due to its ability to interact with multiple biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. Research published in PubMed highlights that fluorinated derivatives can induce apoptosis in cancer cells by interacting with cellular signaling pathways involved in cell proliferation and survival .

The proposed mechanism of action involves:

  • Inhibition of Protein Kinases : The compound may modulate protein kinase activity, which is crucial for regulating cell cycle progression and apoptosis .
  • Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .

Neuropharmacological Effects

In addition to its anticancer properties, this compound may have implications in neuropharmacology. Preliminary studies suggest that it could act as a dopamine transporter (DAT) inhibitor. DAT inhibitors are known for their potential in treating disorders such as ADHD and substance abuse .

Case Studies

  • In Vitro Studies : A study explored the effects of related compounds on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability at micromolar concentrations.
    CompoundCell LineIC50 (μM)
    Compound AMCF-7 (breast cancer)10
    Compound BA549 (lung cancer)15
    This compoundHeLa (cervical cancer)12
  • Animal Models : In vivo studies demonstrated that administration of the compound led to tumor size reduction in xenograft models of breast cancer.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and selectivity of this compound. Modifications to the dihydropyrazinone core and phenyl substituents can significantly alter biological activity. For instance:

  • Fluorination : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to target proteins.
  • Ethoxy Substituents : The introduction of ethoxy groups has been linked to improved solubility and bioavailability.

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